![molecular formula C5H6N2O2 B3329886 3-Methylenepiperazine-2,5-dione CAS No. 64395-12-6](/img/structure/B3329886.png)
3-Methylenepiperazine-2,5-dione
Overview
Description
3-Methylenepiperazine-2,5-dione is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of piperazine-2,5-dione, a ring system found in many natural products . The introduction of a dicyanomethylene moiety into the para position of one of the arylidene groups gives a remarkable deepening in the color of the resulting compounds .
Synthesis Analysis
The synthesis of 3-Methylenepiperazine-2,5-dione involves various methods. One approach involves the conjugate addition of a phosphorus ylide to (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione . Another method involves the Ugi reaction (Ugi-4CR) followed by a post-transformation step under TMSOTf-catalyzed/cyclization reaction .Molecular Structure Analysis
The molecular formula of 3-Methylenepiperazine-2,5-dione is C5H6N2O2 . It has a molecular weight of 126.11334 .Chemical Reactions Analysis
The chemical reactions involving 3-Methylenepiperazine-2,5-dione are complex and varied. For instance, it can undergo a conjugate addition with a phosphorus ylide . It can also participate in the Ugi reaction followed by a post-transformation step .Scientific Research Applications
Anticancer Agents
3-Methylenepiperazine-2,5-dione has been used in the synthesis of anticancer agents . A study demonstrated the development of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates via a post-Ugi cascade reaction . One of these compounds was shown to significantly inhibit the growth of AsPC-1 and SW1990 human pancreatic cancer cell lines .
Antibiotics
The piperazine-2,5-dione pharmacophore, which includes 3-Methylenepiperazine-2,5-dione, is an important class of bioactive agents exhibiting antibiotic activities . This highlights the potential of 3-Methylenepiperazine-2,5-dione in the development of new antibiotic drugs.
Antibacterial Agents
In addition to its antibiotic properties, the piperazine-2,5-dione pharmacophore also exhibits antibacterial activities . This suggests that 3-Methylenepiperazine-2,5-dione could be used in the development of antibacterial agents.
Drug Discovery
The synthesis of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates via a post-Ugi cascade reaction has been described as a facile and efficient route . This method, which can be applied to a broad scope of starting materials, allows for the construction of a structurally diverse compound library . This makes 3-Methylenepiperazine-2,5-dione a valuable compound in drug discovery .
Synthesis of Bioactive Agents
The piperazine-2,5-dione pharmacophore is an important class of bioactive agents . Therefore, 3-Methylenepiperazine-2,5-dione could be used in the synthesis of a wide range of bioactive agents .
Pancreatic Cancer Drug Candidates
The study that developed N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates via a post-Ugi cascade reaction has paved a new avenue for the discovery of pancreatic cancer drug candidates .
Mechanism of Action
Target of Action
The primary targets of 3-Methylenepiperazine-2,5-dione are currently under investigation . It has been observed that compounds with similar structures have shown significant growth inhibition in certain human pancreatic cancer cell lines .
Mode of Action
It is believed to interact with its targets, leading to changes that inhibit the growth of certain cancer cells .
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, leading to downstream effects such as growth inhibition in certain cancer cells .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Methylenepiperazine-2,5-dione are currently under investigation . These properties will have a significant impact on the bioavailability of the compound.
Result of Action
The result of the action of 3-Methylenepiperazine-2,5-dione is significant growth inhibition of certain human pancreatic cancer cell lines . This suggests that the compound may have potential as a therapeutic agent in the treatment of this type of cancer.
Action Environment
The action, efficacy, and stability of 3-Methylenepiperazine-2,5-dione can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances. Specific details about how these factors influence the action of 3-methylenepiperazine-2,5-dione are currently under investigation .
Future Directions
The future directions for the study of 3-Methylenepiperazine-2,5-dione are promising. It has been suggested that it could be used to generate bioactive molecules . Furthermore, its potential applications in the synthesis of novel dyestuffs and its interactions with various anticancer target proteins suggest that it could have significant implications in the fields of chemistry and medicine .
properties
IUPAC Name |
3-methylidenepiperazine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-5(9)6-2-4(8)7-3/h1-2H2,(H,6,9)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJWXJBKKGQCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304999 | |
Record name | 3-Methylene-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenepiperazine-2,5-dione | |
CAS RN |
64395-12-6 | |
Record name | 3-Methylene-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64395-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylene-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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